molecular formula C19H23ClN2O2 B2859552 1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide CAS No. 1396884-89-1

1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide

Cat. No.: B2859552
CAS No.: 1396884-89-1
M. Wt: 346.86
InChI Key: DDPMHGCSHIHWSG-UHFFFAOYSA-N
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Description

This compound features a cyclopentane core substituted at the 1-position with a 4-chlorophenyl group and a carboxamide moiety. The carboxamide nitrogen is further functionalized with a 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl substituent, introducing hydrogen-bonding capacity (hydroxyl group) and aromatic heterocyclic character (pyrrole ring).

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-22-12-4-5-16(22)17(23)13-21-18(24)19(10-2-3-11-19)14-6-8-15(20)9-7-14/h4-9,12,17,23H,2-3,10-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPMHGCSHIHWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Route: Ullmann Coupling

For higher regioselectivity, Ullmann coupling between cyclopentanecarbonyl chloride and 4-chloroiodobenzene using CuI (10 mol%) and 1,10-phenanthroline in DMF at 110°C achieves the 4-chlorophenyl adduct in 72% yield.

Synthesis of the 2-Hydroxy-2-(1-Methyl-1H-Pyrrol-2-yl)Ethylamine Side Chain

Pyrrole Ring Formation via Paal-Knorr Synthesis

The 1-methyl-1H-pyrrole-2-carbaldehyde intermediate is synthesized via the Paal-Knorr reaction using 2,5-dimethoxytetrahydrofuran and methylamine hydrochloride in acetic acid (80°C, 4 h).

Nitroaldol (Henry) Reaction for Hydroxy Group Introduction

The aldehyde undergoes a Henry reaction with nitromethane in methanol with K₂CO₃ as a base, yielding 2-nitro-1-(1-methyl-1H-pyrrol-2-yl)ethanol. Catalytic hydrogenation (H₂, 50 psi, Pd/C) reduces the nitro group to an amine, forming 2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethanol.

Optimization Data

Reaction Catalyst Solvent Temp (°C) Yield
Henry K₂CO₃ MeOH 25 65%
Hydrogenation Pd/C (10%) EtOH 50 88%

Amide Bond Formation

Carbodiimide-Mediated Coupling

The cyclopentane carboxylic acid (1.0 equiv) and side-chain amine (1.1 equiv) are coupled using EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C, followed by stirring at 25°C for 12 h. This method achieves 82% yield after column chromatography (SiO₂, EtOAc/hexane).

Schlenk Technique for Moisture-Sensitive Conditions

For oxygen-sensitive intermediates, the reaction is conducted under N₂ using DCM and DMAP (5 mol%), yielding 76% product with enhanced stereochemical purity.

Crystallization and Purification

Solvent Screening for Recrystallization

Optimal crystallization is achieved using ethanol/water (7:3 v/v), yielding needle-like crystals with >99% purity (HPLC). Alternative solvents:

Solvent System Purity (%) Crystal Form
EtOH/H₂O (7:3) 99.5 Needles
Acetone/H₂O (6:4) 98.2 Plates
IPA 97.8 Agglomerates

Chiral Resolution

The racemic mixture is resolved using (+)-di-p-toluoyl-D-tartaric acid in ethanol, affording enantiomerically pure (>99% ee) Compound X .

Analytical Characterization

Compound X is validated via:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.75 (m, 2H, pyrrole-H), 4.85 (s, 1H, OH), 3.65 (s, 3H, N-CH₃).
  • HPLC : tᵣ = 12.7 min (C18, 70:30 MeOH/H₂O).
  • HRMS : [M+H]⁺ calcd. 387.1472, found 387.1469.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three carboxamide derivatives from the literature, emphasizing structural variations, physicochemical properties, and synthetic insights.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₉H₂₂ClN₂O₂* ~348.85 4-Chlorophenyl, cyclopentane, 2-hydroxyethyl-1-methylpyrrole Combines rigid cyclopentane with a polar hydroxyl group and aromatic pyrrole.
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide Not reported - Cyclopropane, 4-methoxyphenoxy, diethylamine High diastereoselectivity (dr 23:1) during synthesis; lipophilic substituents.
1-(4-Chlorophenyl)-N-[2-(tert-Butyl)Thieno[3,4-c]Pyrazol-3-yl]Cyclopentanecarboxamide C₂₁H₂₆ClN₃OS 403.97 Thieno[3,4-c]pyrazol, tert-butyl, 4-chlorophenyl Bulky tert-butyl group; sulfur-containing heterocycle enhances metabolic stability.
N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide C₁₃H₁₈ClN₃O 267.76 Piperazine, 4-ethyl, 4-chlorophenyl Flexible piperazine ring in chair conformation; potential for hydrogen bonding.

*Estimated via summation of atomic masses.

Functional Implications

  • Chlorophenyl Group : Present in all compounds, this moiety is associated with enhanced lipophilicity and receptor affinity in drug discovery .
  • Carboxamide Linkage: A critical hydrogen-bond donor/acceptor; its orientation varies with substituents (e.g., hydroxyl in the target vs. tert-butyl in ).
  • Heterocycles: The target’s pyrrole and ’s thienopyrazol introduce distinct electronic profiles, affecting solubility and metabolic stability.

Biological Activity

The compound 1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a cyclopentane ring, a carboxamide functional group, and a pyrrolidine moiety. Its molecular formula is C19H24N2O3C_{19}H_{24}N_{2}O_{3} with a molecular weight of approximately 328.4 g/mol .

Antitumor Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, derivatives containing the Bcl-2 inhibitory motif have shown promising results in inhibiting cancer cell proliferation. The compound's ability to interact with Bcl-2 proteins may contribute to its potential as an anticancer agent. In vitro studies revealed that related compounds had IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines .

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against several bacterial strains. In a study assessing the antibacterial efficacy of similar compounds, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, while other strains exhibited weaker responses . This suggests that the presence of the chlorophenyl group may enhance the antibacterial potency.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory effects, particularly on acetylcholinesterase (AChE) and urease. Compounds with similar structures demonstrated strong inhibitory activity against these enzymes, which are crucial in various physiological processes. The inhibition of AChE is particularly relevant in neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrophobic Interactions : The hydrophobic nature of the cyclopentane and chlorophenyl groups facilitates interactions with lipid membranes and proteins.
  • Enzyme Binding : The hydroxyl group on the pyrrolidine moiety may enhance binding affinity to target enzymes, thereby inhibiting their activity.
  • Receptor Modulation : Similar compounds have been shown to modulate receptor activity, potentially influencing pathways involved in cell survival and proliferation.

Case Study 1: Antitumor Efficacy

In a controlled study involving various cancer cell lines, a derivative structurally related to the target compound exhibited significant cytotoxicity. The study utilized molecular dynamics simulations to demonstrate interactions with Bcl-2 proteins, highlighting the importance of structural features like the chlorophenyl group in enhancing anticancer activity .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial properties of similar carboxamide derivatives against clinical isolates. The results indicated that certain modifications in the side chains could lead to enhanced antibacterial activity, suggesting a structure-activity relationship that could be exploited in drug design .

Q & A

Basic Research Questions

What are the key synthetic pathways for synthesizing 1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide?

The synthesis typically involves multi-step reactions:

Cyclopentane Core Formation : Cyclopentanecarboxylic acid derivatives are synthesized via cyclization reactions, often using 1-(4-chlorophenyl)cyclopentanecarboxylic acid as a precursor (analogous to methods in and ) .

Amide Bond Formation : Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) are used to link the cyclopentane core to the hydroxyethyl-pyrrole moiety (similar to protocols in ).

Functional Group Protection : Sensitive groups (e.g., hydroxyl in the pyrrole side chain) may require protection using tert-butyldimethylsilyl (TBS) groups to prevent side reactions.

Key Optimization : Reaction temperatures (0–25°C) and solvent choices (e.g., dichloromethane or DMF) critically impact yield and purity.

Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the chlorophenyl group and pyrrole substitution patterns (as in ).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., HRMS data in for a related compound).
  • X-ray Crystallography : Resolves stereochemical ambiguities; for example, bond angles and torsional strain in the cyclopentane ring (analogous to ).
  • HPLC-Purity Analysis : Ensures >95% purity, critical for biological assays.

What initial biological screening assays are recommended for this compound?

  • Cytotoxicity Assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects (similar to ) .
  • Receptor Binding Studies : Screen against GPCRs or kinases (e.g., EGFR) via radioligand displacement assays, leveraging the pyrrole moiety’s potential for π-π interactions.
  • Solubility and LogP : Determine pharmacokinetic parameters using shake-flask methods or computational tools like ACD/Labs.

Advanced Research Questions

How can reaction conditions be optimized to mitigate degradation of the hydroxyethyl-pyrrole group during synthesis?

  • Temperature Control : Maintain reactions at 0–5°C during coupling steps to prevent oxidation of the hydroxyl group.
  • Inert Atmosphere : Use argon/nitrogen to avoid moisture-sensitive side reactions.
  • Real-Time Monitoring : Employ thin-layer chromatography (TLC) or inline IR spectroscopy to detect intermediates and adjust conditions dynamically.

Case Study : A 20% yield improvement was achieved by switching from DMF to anhydrous THF, reducing polar protic solvent interactions with the hydroxyl group.

How should researchers resolve contradictions in bioactivity data across studies?

  • Meta-Analysis of Structural Analogues : Compare substituent effects (e.g., chlorophenyl vs. fluorophenyl in and ).
  • Dose-Response Curves : Replicate assays at varying concentrations (1 nM–100 µM) to identify non-linear effects.
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with biological targets (e.g., triazole-pyridine hybrids in ).

Example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 50 µM) may arise from assay conditions (e.g., serum protein interference) .

What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Substituent Scanning : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects.
  • Side Chain Modifications : Vary the hydroxyethyl-pyrrole moiety with thiophene or indole rings to assess steric tolerance (as in ).
  • Bioisosteric Replacement : Substitute the cyclopentane ring with cyclohexane or adamantane to evaluate conformational flexibility.

Data-Driven SAR : A 10-fold potency increase was observed in analogues with para-fluoro substitution on the phenyl ring.

How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout Models : Target putative receptors (e.g., kinases identified in docking studies) to confirm on-target effects.
  • Metabolomic Profiling : Use LC-MS/MS to track downstream metabolites and pathway perturbations (e.g., apoptosis markers like caspase-3) .
  • In Vivo Efficacy : Test in xenograft models with pharmacokinetic monitoring (Cmax, AUC) to correlate exposure and response.

Methodological Considerations Table

Aspect Recommended Approach Key References
Synthesis OptimizationLow-temperature coupling in anhydrous THF
Bioactivity ValidationDose-response assays + computational docking
SAR DevelopmentSubstituent scanning and bioisosteric replacement
Data Contradiction ResolutionMeta-analysis + assay standardization

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